REACTION_CXSMILES
|
[H-].[Li+].[CH2:3]=[O:4].CO.Cl[CH:8]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:9]([O:11][CH3:12])=[O:10]>CN(C=O)C>[CH2:13]([C:8]1([O:4][CH2:3]1)[C:9]([O:11][CH3:12])=[O:10])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:0.1|
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
[H-].[Li+]
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)CCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
of heating
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with hexane
|
Type
|
WASH
|
Details
|
the hexane was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)C1(C(=O)OC)CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |